cis-3-Amino-N-isopropylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-Amino-N-isopropylcyclohexanecarboxamide is a compound of interest in various fields of chemistry and biology due to its unique structural and functional properties. This compound features a cyclohexane ring with an amino group and an isopropyl group attached to the carboxamide moiety, making it a versatile molecule for synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-Amino-N-isopropylcyclohexanecarboxamide typically involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. The process begins with the condensation reaction of 4,4-dimethyl-1,3-cyclohexanedione with benzylamine or (S)-α-methylbenzylamine in toluene at reflux conditions, yielding β-enaminoketones . These intermediates are then reduced using sodium in tetrahydrofuran (THF) and isopropyl alcohol to afford cis- and trans-3-aminocyclohexanols .
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation of appropriate aromatic or cyclohexene derivatives. This process can yield a mixture of cis- and trans-isomers, which are then separated by recrystallization .
Chemical Reactions Analysis
Types of Reactions
cis-3-Amino-N-isopropylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Typical conditions involve controlled temperatures and solvents like THF or ethanol.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives from oxidation, amine derivatives from reduction, and various substituted cyclohexanecarboxamides from substitution reactions.
Scientific Research Applications
cis-3-Amino-N-isopropylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It serves as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.
Biology: The compound is studied for its potential as a selective inhibitor of neuronal GABA transport.
Medicine: It is explored for its potential therapeutic applications, including as a component in drug development for neurological disorders.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-3-Amino-N-isopropylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, as a GABA transport inhibitor, it binds to GABA transporters in the neuronal membrane, blocking the reuptake of GABA and thereby increasing its availability in the synaptic cleft . This action can modulate neurotransmission and has potential therapeutic implications for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
cis-3-Aminocyclohexanecarboxylic acid: A conformationally restricted analogue of GABA, known for its selective inhibition of neuronal GABA transport.
trans-4-Aminocyclohexanecarboxylic acid: Another isomer with different biological activity and applications.
Uniqueness
cis-3-Amino-N-isopropylcyclohexanecarboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block and its potential as a GABA transport inhibitor make it a valuable compound in both synthetic chemistry and biomedical research.
Properties
IUPAC Name |
(1R,3S)-3-amino-N-propan-2-ylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h7-9H,3-6,11H2,1-2H3,(H,12,13)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIFPUMLJRWMFZ-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)[C@@H]1CCC[C@@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.